4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
Overview
Description
This compound is also known as 4-Dechloro-4-(3-chlorophenyl) Haloperidol . It falls under the category of aromatics, heterocycles, impurities, pharmaceutical standards, intermediates, and fine chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C27H27ClFNO2 . It has a molecular weight of 451.96 . The compound is achiral, with no defined stereocenters or E/Z centers .Scientific Research Applications
Organic Synthesis Applications
- Selective Organic Synthesis over Metal Cation-exchanged Clay Catalyst : Research on organic synthesis utilizing metal cation-exchanged clay catalysts has shown significant promise. These catalysts have been employed in various organic synthesis reactions, including Friedel-Crafts alkylation and aromatic alkylation, showcasing their ability to facilitate complex chemical reactions efficiently. The catalysts could be regenerated and reused, indicating their potential for sustainable and cost-effective organic synthesis processes (Tateiwa & Uemura, 1997).
Environmental Impact Assessments
- Treatment Options for Reclaiming Wastewater Produced by the Pesticide Industry : The environmental impact of wastewater from the pesticide industry, containing various toxic pollutants, has been a concern. Studies indicate that biological processes and granular activated carbon can remove a significant portion of these contaminants, suggesting potential treatment methods to mitigate environmental impacts and comply with legislative regulations (Goodwin et al., 2018).
Exploration of Bioactive Compounds
- Pharmacological Properties and Therapeutic Potential of Naringenin : Naringenin, a bioactive compound with structural similarities to the subject molecule, has demonstrated a wide range of pharmacological activities and therapeutic potentials across various disorders. Its effects are primarily attributed to its anti-inflammatory and antioxidant actions, providing a foundation for drug development and dietary interventions (Rani et al., 2016).
Additional Research Insights
- Review on 4-Hydroxycoumarin Chemistry : The chemistry of 4-Hydroxycoumarin, which shares functional group characteristics with the subject molecule, has been extensively reviewed. This includes synthesis methods, acylation reactions, and photochemical properties, highlighting the versatility and potential applications of compounds within this chemical family in various fields including pharmaceuticals and materials science (Yoda et al., 2019).
Mechanism of Action
Target of Action
Haloperidol Impurity F, also known as 4-Dechloro-4-(3-chlorophenyl) Haloperidol, primarily targets the dopamine receptor (mainly D2) . The dopamine receptor plays a crucial role in the brain’s reward system and motor control.
Mode of Action
Haloperidol Impurity F exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) , particularly within the mesolimbic and mesocortical systems of the brain . This antagonism leads to a decrease in dopamine neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia, which are thought to be caused by an over-production of dopamine .
Biochemical Pathways
The enzymes involved in the biotransformation of Haloperidol Impurity F include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation, followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation . Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 .
Pharmacokinetics
The parent compound haloperidol is characterized by aflip-flop pharmacokinetic model because its absorption rate constant is slower than the elimination rate constant . Its plasma concentration peaks on day 7 after intramuscular injection. The elimination half-life is about 3 weeks, and the time to steady-state is about 3 months .
Result of Action
The molecular and cellular effects of Haloperidol Impurity F’s action are primarily the result of its antagonism of the dopamine receptor. This can lead to a decrease in dopamine neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Haloperidol Impurity F. For example, the presence of reactive impurities in excipients even in trace amounts could influence the safety and efficacy of the drug products . Furthermore, the coadministration of certain drugs, such as carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine, affects the pharmacokinetics of Haloperidol to an extent that alterations in clinical consequences would be expected .
Biochemical Analysis
Biochemical Properties
It is known that it is a derivative of haloperidol, a phenyl butyl piperadine with antipsychotic, neuroleptic, and antiemetic effects
Cellular Effects
Given its structural similarity to haloperidol, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a derivative of haloperidol, it may share similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-[4-[4-(3-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClFNO2/c28-24-4-1-3-22(19-24)20-6-10-23(11-7-20)27(32)14-17-30(18-15-27)16-2-5-26(31)21-8-12-25(29)13-9-21/h1,3-4,6-13,19,32H,2,5,14-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXQWGYBKBKWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160909 | |
Record name | 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-67-7 | |
Record name | 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-(3'-CHLOROBIPHENYL-4-YL)-4-HYDROXYPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)BUTAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9KT8V93K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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